

Lurasidone Metabolite 14283 Hydrochloride: A Technical Overview of its Discovery and Synthesis

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Compound of Interest

Compound Name: *Lurasidone Metabolite 14283 hydrochloride*

Cat. No.: B602669

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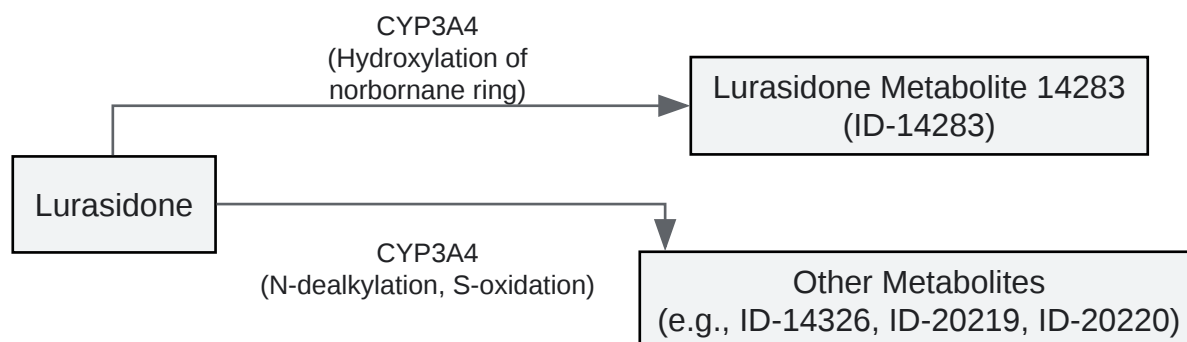
Introduction

Lurasidone, an atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, Lurasidone Metabolite 14283 (also known as ID-14283) has been identified as a major active metabolite. This technical guide provides a comprehensive overview of the discovery and synthesis of **Lurasidone Metabolite 14283 hydrochloride**, with a focus on its metabolic pathway, pharmacological relevance, and the chemical strategies pertinent to its synthesis.

Discovery and Metabolic Pathway

The discovery of Lurasidone Metabolite 14283 is intrinsically linked to the metabolic studies of its parent drug, Lurasidone. In vitro and in vivo studies have consistently shown that Lurasidone is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. The major biotransformation pathways include oxidative N-dealkylation, S-oxidation, and hydroxylation of the norbornane ring.

Lurasidone Metabolite 14283 is a product of the hydroxylation of the norbornane ring of the Lurasidone molecule. This metabolic conversion results in a compound that retains pharmacological activity. The general metabolic pathway leading to the formation of Lurasidone Metabolite 14283 is depicted below.



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Metabolic pathway of Lurasidone to its major active metabolite, ID-14283.

Pharmacological Profile

Lurasidone exerts its antipsychotic effect through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism. It also has a high affinity for 5-HT7 receptors and is a partial agonist at 5-HT1A receptors. While Lurasidone Metabolite 14283 is known to be an active metabolite, detailed quantitative data on its receptor binding affinities are not readily available in the public domain. However, the activity of Lurasidone is primarily attributed to the parent drug.

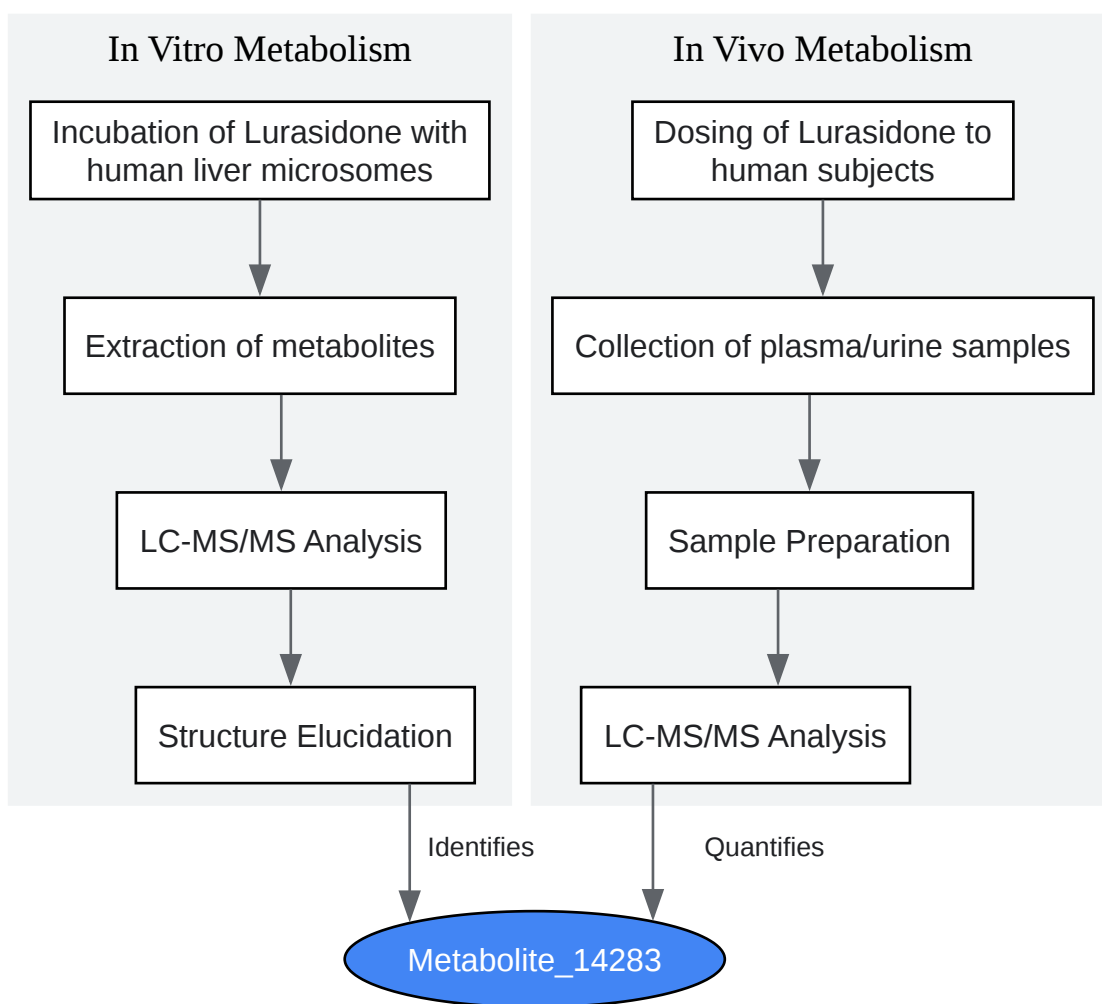
For comparative purposes, the receptor binding profile of Lurasidone is presented below. A similar profile for Metabolite 14283 would be necessary for a complete understanding of its pharmacological contribution.

Receptor	Lurasidone Ki (nM)	Lurasidone Metabolite 14283 Ki (nM)
Dopamine D2	1.0	Data not available
Serotonin 5-HT2A	0.5	Data not available
Serotonin 5-HT7	0.5	Data not available
Serotonin 5-HT1A	6.8 (partial agonist)	Data not available
Adrenergic α 2C	10.8	Data not available
Adrenergic α 1	47.6	Data not available
Adrenergic α 2A	120	Data not available
Serotonin 5-HT2C	363	Data not available
Histamine H1	>1000	Data not available
Muscarinic M1	>1000	Data not available

Experimental Protocols

Identification and Characterization of Lurasidone Metabolite 14283

The identification of Metabolite 14283 has been achieved through in vitro and in vivo metabolism studies. A general workflow for such an investigation is outlined below.



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Workflow for the identification and characterization of Lurasidone metabolites.

A representative experimental protocol for the quantification of Lurasidone and its active metabolite, ID-14283, in human plasma involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol for Quantification in Human Plasma:

- **Sample Preparation:** A liquid-liquid extraction of the plasma sample is performed using a suitable organic solvent.
- **Chromatographic Separation:** The extracted analytes are separated on a C18 reverse-phase column using an isocratic mobile phase.

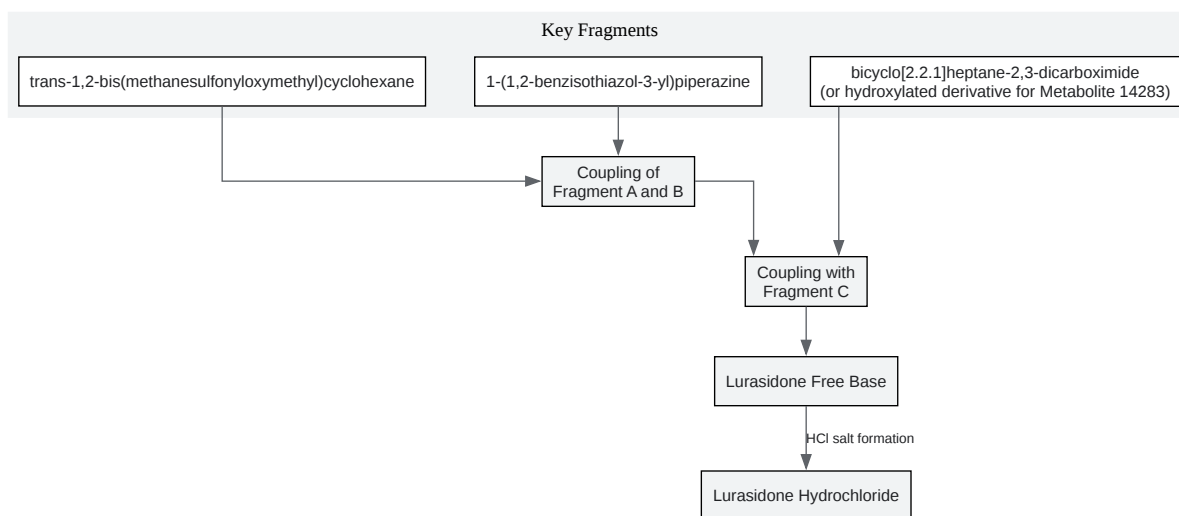
- **Mass Spectrometric Detection:** The analytes are detected using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Lurasidone and Metabolite 14283.
- **Quantification:** The concentration of each analyte is determined by comparing its peak area to that of a corresponding stable isotope-labeled internal standard.

Synthesis of Lurasidone Metabolite 14283 Hydrochloride

A detailed, publicly available, step-by-step synthesis protocol specifically for **Lurasidone Metabolite 14283 hydrochloride** is not readily found in the scientific literature or patents. The synthesis would likely start from a hydroxylated precursor or involve the challenging regioselective hydroxylation of a late-stage intermediate or Lurasidone itself.

The synthesis of the parent drug, Lurasidone hydrochloride, is well-documented and typically involves the coupling of three key fragments. A plausible, though unconfirmed, synthetic strategy for Metabolite 14283 would adapt the Lurasidone synthesis by utilizing a pre-hydroxylated bicyclo[2.2.1]heptane-2,3-dicarboximide derivative.

The generalized synthetic pathway for Lurasidone provides a framework for understanding how Metabolite 14283 might be synthesized.



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Generalized synthetic pathway for Lurasidone.

To synthesize Lurasidone Metabolite 14283, "Fragment C" in the diagram would need to be a hydroxylated version of the bicyclo[2.2.1]heptane-2,3-dicarboximide. The synthesis of this specific hydroxylated fragment is the key challenge for which a detailed public protocol is not available.

Conclusion

Lurasidone Metabolite 14283 hydrochloride is a significant, pharmacologically active metabolite of Lurasidone, formed via CYP3A4-mediated hydroxylation. Its discovery has been a direct result of comprehensive metabolism studies of the parent drug. While experimental protocols for its identification and quantification are established, a detailed, publicly accessible

synthesis protocol remains a notable gap in the available literature. Further research is required to fully elucidate the specific pharmacological contributions of Metabolite 14283 to the overall clinical profile of Lurasidone, which would be greatly aided by the availability of its receptor binding affinity data. The development of a robust and scalable synthesis for this metabolite is crucial for enabling these future pharmacological studies.

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